3-Aminobenzene-1,2-diol hydrochloride
CAS No.: 51220-97-4
Cat. No.: VC2364511
Molecular Formula: C6H8ClNO2
Molecular Weight: 161.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 51220-97-4 |
---|---|
Molecular Formula | C6H8ClNO2 |
Molecular Weight | 161.58 g/mol |
IUPAC Name | 3-aminobenzene-1,2-diol;hydrochloride |
Standard InChI | InChI=1S/C6H7NO2.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3,8-9H,7H2;1H |
Standard InChI Key | QCWCRPNKAZULNF-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)O)O)N.Cl |
Canonical SMILES | C1=CC(=C(C(=C1)O)O)N.Cl |
Introduction
Chemical Identity and Structure
Basic Information
3-Aminobenzene-1,2-diol hydrochloride is an aromatic compound classified as both an amine and a diol, with the chemical formula C6H8ClNO2 and a molecular weight of 161.58 g/mol . The compound is registered with CAS number 51220-97-4 and is also identified in chemical databases under DSSTox Substance ID DTXSID50536142 . It exists as the hydrochloride salt of the parent compound 3-amino-1,2-benzenediol (CID 189460) .
Structural Details
The structure of 3-aminobenzene-1,2-diol hydrochloride features a benzene ring with two adjacent hydroxyl groups (catechol structure) at positions 1 and 2, and an amino group at position 3, accompanied by hydrochloride salt formation . This structure gives the compound its distinctive chemical properties and reactivity profile. The compound can be represented by the SMILES notation C1=CC(=C(C(=C1)O)O)N.Cl and has the Standard InChIKey QCWCRPNKAZULNF-UHFFFAOYSA-N.
Physical and Chemical Properties
Chemical Properties
The compound's chemical reactivity is influenced by both the catechol moiety (the two adjacent hydroxyl groups) and the amino functionality. The hydroxyl groups make it capable of hydrogen bonding and potential redox reactions, while the amino group provides a site for nucleophilic reactions and further functionalization. The presence of the hydrochloride salt affects its solubility, making it more water-soluble than the free base form.
Synthesis Methods
General Synthetic Routes
The synthesis of 3-aminobenzene-1,2-diol hydrochloride typically involves the reduction of nitrophenols or related compounds under controlled conditions. These methods require careful control to prevent over-reduction or unwanted side reactions that could affect the purity and yield of the final product.
Specific Procedures
Hazard Code | Description | Warning Category |
---|---|---|
H302 | Harmful if swallowed | Acute toxicity, oral |
H312 | Harmful in contact with skin | Acute toxicity, dermal |
H315 | Causes skin irritation | Skin corrosion/irritation |
H319 | Causes serious eye irritation | Serious eye damage/eye irritation |
H332 | Harmful if inhaled | Acute toxicity, inhalation |
H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure |
This information has been reported by one company to the ECHA C&L Inventory, representing the current understanding of the compound's hazard profile .
Manufacturer | Product Number | Description | Packaging | Price (USD) | Last Updated |
---|---|---|---|---|---|
TRC | B402033 | 3-aminobenzene-1,2-diol hydrochloride | 100mg | $175 | 2021-12-16 |
Chemenu | CM193781 | 3-aminobenzene-1,2-diol hydrochloride 95% | 1g | $482 | 2021-12-16 |
Alichem | 51220974 | 3-Aminobenzene-1,2-diol hydrochloride | 5g | $984.9 | 2021-12-16 |
Alichem | 51220974 | 3-Aminobenzene-1,2-diol hydrochloride | 10g | $1,340 | 2021-12-16 |
Chemenu | CM193781 | 3-aminobenzene-1,2-diol hydrochloride 95% | 5g | $1,445 | 2021-12-16 |
This pricing information indicates that 3-aminobenzene-1,2-diol hydrochloride is a relatively high-value specialty chemical, likely due to its specific synthesis requirements and limited production volume .
Applications in Research and Industry
Role in Organic Synthesis
3-Aminobenzene-1,2-diol hydrochloride serves as an important intermediate in organic synthesis, particularly for the development of more complex molecular structures that require both amine and catechol functionalities. Its dual functional groups make it versatile for various chemical transformations and derivatizations.
Literature Citations and Research History
Scientific Literature
Historical Context
The development and characterization of this compound likely stems from broader research into catechol derivatives and aminophenols, which have significant historical importance in organic chemistry, particularly in the development of dyes, pharmaceuticals, and other fine chemicals .
Analytical Methods and Characterization
Chemical Identifiers
Various chemical identifiers facilitate database searching and information retrieval for this compound :
Identifier Type | Value |
---|---|
CAS Number | 51220-97-4 |
Standard InChI | InChI=1S/C6H7NO2.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3,8-9H,7H2;1H |
Standard InChIKey | QCWCRPNKAZULNF-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)O)O)N.Cl |
Canonical SMILES | C1=CC(=C(C(=C1)O)O)N.Cl |
PubChem Compound ID | 13308177 |
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